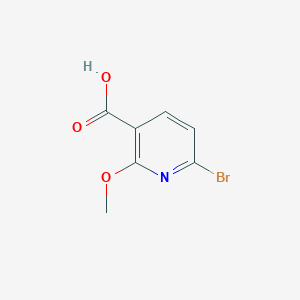

6-Bromo-2-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQUJFCCCPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745148 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-62-3 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-Bromo-2-methoxynicotinic acid, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore its synthetic accessibility, and discuss its strategic application in the synthesis of complex, biologically active molecules.

Core Molecular Profile

This compound, identified by the CAS Number 1060806-62-3 , is a substituted pyridine derivative.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring, offers a unique combination of functionalities. This strategic arrangement of reactive sites makes it a highly valuable intermediate in multi-step organic syntheses, particularly within the pharmaceutical industry.

Physicochemical & Computational Data Summary

For ease of reference, the key properties of this compound are summarized in the table below. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1060806-62-3 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO₃ | [1][5] |

| Molecular Weight | 232.03 g/mol | [1][4] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% or ≥98% | [1][5] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

| Predicted Boiling Point | 327.0 ± 42.0 °C at 760 mmHg | [2][4] |

| Predicted Density | 1.713 ± 0.06 g/cm³ | [2][4] |

| SMILES | O=C(O)C1=C(OC)N=C(Br)C=C1 | [1] |

| LogP (Predicted) | 1.5509 | [1] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. Substituted nicotinic acids, in particular, serve as versatile precursors for a wide array of pharmacologically active agents. The title compound is a prime example of a "building block" molecule, designed for facile incorporation into larger, more complex drug candidates.

The true value of this compound lies in its trifunctional nature:

-

The carboxylic acid group provides a handle for amide bond formation, a ubiquitous linkage in drug molecules, allowing for coupling with various amine-containing fragments.

-

The bromine atom at the 6-position is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, or nitrogen-based substituents, facilitating the exploration of structure-activity relationships (SAR).

-

The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be a site for demethylation to reveal a hydroxypyridine moiety, which can act as a hydrogen bond donor or a metal-chelating group.

This compound and its analogs are instrumental in the synthesis of potent antagonists for dopamine and serotonin receptors, highlighting their relevance in developing treatments for neurological and psychiatric disorders.[7][8]

Synthesis and Reactivity: A Proposed Experimental Workflow

Proposed Synthetic Pathway Diagram

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 1060806-62-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methoxynicotinic Acid

Foreword for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery program. 6-Bromo-2-methoxynicotinic acid has emerged as a scaffold of significant interest, offering a trifecta of reactive sites that permit diverse and intricate molecular elaborations. A profound understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which robust synthetic strategies are built and the predictive lens through which we can anticipate a molecule's journey through complex biological terrains. This guide is constructed to provide not just a compilation of data, but a deeper, field-proven insight into the causality behind the numbers and protocols. It is designed to be a self-validating resource, empowering you to leverage the full potential of this versatile compound in your research and development endeavors.

Section 1: Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in the pharmaceutical industry. The interplay of its three key functional groups—the carboxylic acid, the bromo substituent, and the methoxy group—dictates its chemical reactivity and physical behavior.

Molecular Structure:

Figure 1: Molecular structure of this compound.

Table 1: Fundamental Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | [1][2][3][4][5] |

| CAS Number | 1060806-62-3 | [1][2][5] |

| Appearance | Solid | [5] |

| pKa (Predicted) | 3.13 ± 0.10 | [4] |

| LogP (Predicted) | 1.5509 | [1] |

Section 2: Experimental Determination of Key Properties - A Methodological Deep Dive

The theoretical data presented above provides a valuable starting point. However, for rigorous scientific application, empirical validation is paramount. The following section outlines detailed, step-by-step methodologies for the determination of critical physicochemical properties.

Melting Point Analysis: A High-Fidelity Purity Check

The melting point is a robust and readily accessible indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depression and broadening of this range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small sample of this compound is finely ground to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating Ramp: The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Acquisition: The temperatures at which the first droplet of liquid is observed (onset) and at which the entire sample has liquefied (clear point) are recorded.

Expertise in Action: The "Why" Behind the Protocol

-

Grinding the sample: Maximizes surface area for consistent and even heat absorption, preventing localized overheating.

-

Controlled heating rate: A slow ramp is crucial for allowing the system to maintain thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.

Solubility Profiling: The Gateway to Biological Assays and Formulation

A compound's solubility profile across a range of solvents is a critical parameter that dictates its suitability for various applications, from reaction chemistry to formulation for in vitro and in vivo studies.

Experimental Protocol: Kinetic Solubility Assessment in Aqueous and Organic Media

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: A series of dilutions from the stock solution are prepared in the test solvent (e.g., phosphate-buffered saline, methanol, acetonitrile).

-

Incubation and Equilibration: The diluted samples are incubated at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibration.

-

Precipitate Removal: Any precipitated material is removed by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. The use of a standard analytical technique like HPLC allows for precise quantification of the soluble fraction, and the inclusion of positive and negative controls (i.e., a highly soluble and a poorly soluble compound) ensures the reliability of the assay.

Figure 2: Experimental workflow for kinetic solubility determination.

Section 3: Spectroscopic Characterization - Unveiling the Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and structural integrity.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation, NMR provides detailed information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum would characteristically show distinct signals for the aromatic protons and the methoxy group protons, with their chemical shifts and coupling patterns confirming the substitution pattern. The ¹³C NMR spectrum would complement this by showing a resonance for each unique carbon atom.

3.2 Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O and C-Br stretches.

3.3 Mass Spectrometry (MS): Mass spectrometry provides a highly accurate determination of the molecular weight and can give insights into the elemental composition. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, which is the characteristic isotopic signature of a bromine atom.

Section 4: Applications in Drug Discovery and Synthesis

The physicochemical properties of this compound directly influence its utility as a synthetic intermediate. Its moderate lipophilicity (predicted LogP of 1.55) suggests a good starting point for balancing aqueous solubility and membrane permeability in drug candidates. The acidic pKa of approximately 3.13 indicates that the carboxylic acid will be predominantly ionized at physiological pH, a factor that must be considered in drug design to modulate properties like cell penetration and protein binding.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid is readily available for amide coupling reactions, a ubiquitous transformation in medicinal chemistry. The bromo group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast diversity of substituents at the 6-position of the pyridine ring. This strategic combination of functionalities makes this compound an invaluable tool for the rapid generation of compound libraries for lead optimization. The synthesis of this and related compounds is a topic of significant interest in the development of novel therapeutics.

References

-

This compound - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

-

This compound, 95% Purity, C7H6BrNO3, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methoxynicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug design. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and optimizing its interactions with biological targets. This technical guide provides a detailed exploration of the molecular structure and conformational landscape of this compound, integrating computational modeling with proposed experimental validation strategies. The guide delves into the preferred conformations arising from the interplay of steric and electronic effects, with a particular focus on the rotational barriers of the methoxy and carboxylic acid substituents and the potential for intramolecular hydrogen bonding. Methodologies for computational analysis using Density Functional Theory (DFT) are presented, alongside protocols for experimental verification via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: Significance of this compound

Substituted nicotinic acid scaffolds are prevalent in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a methoxy group at the 6- and 2-positions, respectively, significantly modulates the electronic and steric properties of the nicotinic acid core. The bromine atom, a halogen bond donor, and the methoxy group, with its influence on the pyridine ring's electron density and potential for steric hindrance, create a unique chemical entity. Understanding the precise spatial arrangement of these functional groups is crucial for predicting molecular recognition events at a receptor's binding site. This guide serves as a comprehensive resource for researchers aiming to leverage the structural intricacies of this compound in rational drug design.

Predicted Molecular Structure and Properties

Due to the absence of a publicly available experimental crystal structure for this compound, a robust computational approach employing Density Functional Theory (DFT) is the most effective means of elucidating its molecular geometry and electronic properties.

Computational Methodology: A Self-Validating System

The protocol outlined below describes a rigorous, self-validating computational workflow for determining the structural and conformational properties of this compound. The choice of the B3LYP functional with the 6-311+G(d,p) basis set is predicated on its proven accuracy for halogenated organic molecules, providing a reliable balance between computational cost and precision.[1][2]

Experimental Protocol: DFT-Based Molecular Structure Optimization

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro.

-

Geometry Optimization: The initial structure is optimized using a DFT method, specifically the B3LYP functional with the 6-311+G(d,p) basis set, as implemented in a quantum chemistry package like Gaussian or ORCA. This level of theory is well-suited for accurately describing the geometry and electronic properties of organic molecules containing halogens.[1][2][3]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Data Extraction: Key structural parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the optimized output file.

Caption: Workflow for DFT-based molecular structure optimization.

Predicted Structural Parameters

The following table summarizes the predicted key structural parameters for the most stable conformer of this compound, as determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-O(methoxy) | 1.35 |

| O(methoxy)-C(methyl) | 1.43 | |

| C3-C(carboxyl) | 1.50 | |

| C(carboxyl)-O(carbonyl) | 1.21 | |

| C(carboxyl)-O(hydroxyl) | 1.35 | |

| C6-Br | 1.89 | |

| Bond Angles (°) | C3-C2-N1 | 123.5 |

| C2-O-C(methyl) | 118.0 | |

| C2-C3-C(carboxyl) | 121.0 | |

| O(carbonyl)-C(carboxyl)-O(hydroxyl) | 123.0 | |

| Dihedral Angles (°) | C3-C2-O-C(methyl) | ~0 or ~180 |

| C2-C3-C(carboxyl)-O(carbonyl) | ~0 or ~180 |

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C2-O(methoxy) bond and the C3-C(carboxyl) bond. Understanding the rotational energy landscape is critical for identifying the low-energy, biologically relevant conformers.

Rotational Barriers and Stable Conformers

A relaxed potential energy surface (PES) scan can be performed computationally to explore the conformational space. This involves systematically rotating the dihedral angles of the methoxy and carboxylic acid groups and calculating the relative energy at each step.

Experimental Protocol: Computational Conformational Analysis

-

Dihedral Angle Definition: Define the two key dihedral angles for rotation: τ1 (C3-C2-O-C(methyl)) for the methoxy group and τ2 (C2-C3-C(carboxyl)-O(carbonyl)) for the carboxylic acid group.

-

Potential Energy Surface Scan: Perform a 2D relaxed PES scan by rotating τ1 and τ2 in discrete steps (e.g., 15-30 degrees) from 0° to 360°. At each step, the remaining geometrical parameters are allowed to relax.

-

Identification of Minima and Transition States: Analyze the resulting PES to identify the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them.

-

Energy Profile Generation: Plot the relative energy as a function of the dihedral angles to visualize the rotational barriers.

Caption: Workflow for computational conformational analysis.

The analysis is expected to reveal several low-energy conformers. The methoxy group is likely to prefer a planar orientation with the pyridine ring (τ1 ≈ 0° or 180°) to maximize π-conjugation, with the methyl group pointing either away from or towards the carboxylic acid group. Similarly, the carboxylic acid group will likely adopt a planar or near-planar orientation relative to the pyridine ring.

Intramolecular Hydrogen Bonding

A key structural feature to investigate in this compound is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group. The presence and strength of such an interaction can significantly influence the preferred conformation and the molecule's physicochemical properties.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide evidence for and quantify the strength of intramolecular hydrogen bonds.[4][5][6][7][8]

Experimental Protocol: Intramolecular Hydrogen Bond Analysis

-

QTAIM Analysis: Following the DFT optimization, perform a QTAIM analysis on the resulting wavefunction. The presence of a bond critical point (BCP) between the hydrogen of the carboxylic acid and a potential acceptor atom (N1 or methoxy oxygen) is a strong indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature.[4][5][7]

-

NBO Analysis: Conduct an NBO analysis to investigate the donor-acceptor interactions. A significant second-order perturbation energy (E(2)) between the lone pair orbital of the acceptor atom and the antibonding orbital of the O-H bond of the carboxylic acid provides further evidence for a hydrogen bonding interaction.[6][8][9]

Caption: Workflow for intramolecular hydrogen bond analysis.

Based on the geometry, an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is highly plausible, which would lead to a planar, cyclic conformation being particularly stable.

Experimental Validation Strategies

The computational predictions for the molecular structure and conformation of this compound should be corroborated by experimental data. X-ray crystallography and NMR spectroscopy are the primary techniques for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state structure of a molecule.[10][11][12][13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

Data Analysis: Analyze the crystal structure to determine experimental bond lengths, bond angles, and dihedral angles. The solid-state conformation can then be directly compared with the computationally predicted low-energy conformers.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of molecules.[15][16][17][18][19]

Experimental Protocol: NMR-Based Conformational Analysis

-

1H and 13C NMR Spectra: Record high-resolution 1D ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts of the protons and carbons will provide initial information about the electronic environment of the nuclei.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Perform 2D NMR experiments to unambiguously assign all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or ROESY experiments to identify through-space correlations between protons. The presence and intensity of NOE cross-peaks can provide crucial information about the proximity of different parts of the molecule, which can be used to deduce the preferred solution-state conformation. For example, an NOE between the methoxy protons and a proton on the pyridine ring would help to establish the orientation of the methoxy group.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the conformational dynamics. Changes in chemical shifts or the coalescence of signals can provide information about the energy barriers between different conformers.

Conclusion

This technical guide has provided a comprehensive framework for understanding the molecular structure and conformation of this compound. By integrating state-of-the-art computational modeling with established experimental validation techniques, researchers can gain a detailed and accurate picture of this molecule's three-dimensional properties. The insights gleaned from such studies are invaluable for the rational design of novel therapeutics and functional molecules based on the nicotinic acid scaffold. The provided protocols offer a clear and actionable path for scientists in the field of drug development and medicinal chemistry to thoroughly characterize this and similar molecules of interest.

References

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

- Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

- Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. (2016). Organic & Biomolecular Chemistry, 14(33), 7869-7878.

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

- Intramolecular Hydrogen Bonds: the QTAIM and ELF Characteristics. (2011). The Journal of Physical Chemistry A, 115(30), 8549-8558.

- Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters.

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. Retrieved December 31, 2025, from [Link]

- Natural Bond Orbitals and the Nature of the Hydrogen Bond. (2015). The Journal of Physical Chemistry A, 119(24), 6445-6450.

-

Intramolecular hydrogen bonds: The QTAIM and ELF characteristics. (2011). ResearchGate. Retrieved December 31, 2025, from [Link]

-

X-ray Crystallography. (n.d.). Retrieved December 31, 2025, from [Link]

- X-ray crystallography. (2001). Journal of Cell Science, 114(Pt 9), 1637-1638.

- Natural Bond Orbitals and the Nature of the Hydrogen Bond. (2015). The Journal of Physical Chemistry A, 119(24), 6445-6450.

- QTAIM-based local potential energy model: applications and limitations to quantify the binding energy of intra/intermolecular interactions. (2022). ChemRxiv.

- Intramolecular Hydrogen Bonds: the QTAIM and ELF Characteristics. (2011). American Chemical Society.

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

- Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. (1986). The Journal of Chemical Physics, 84(11), 6394-6407.

-

Experimental methods for x-ray diffraction. (n.d.). Crystallographic Growth. Retrieved December 31, 2025, from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved December 31, 2025, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

- Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE.

- Hydrogen bonding, halogen bonding and lithium bonding: an atoms in molecules and natural bond orbital perspective towards conservation of total bond order, inter- and intra-molecular bonding. (2014). Physical Chemistry Chemical Physics, 16(29), 15468-15485.

-

What software shall I use for DFT on an organic molecule? (2025). Matter Modeling Stack Exchange. Retrieved December 31, 2025, from [Link]

- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).

-

6-Bromo-2-methoxynicotinaldehyde. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

- Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. (2016). International Journal of Molecular Sciences, 17(6), 943.

-

Density functional theory. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). ResearchGate. Retrieved December 31, 2025, from [Link]

-

IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Y (X=C, Si, Ge, Y=F, Cl, Br) Calculated by Hybrid Density Functional Theory, MP2 and MP4 Methods. (n.d.). Retrieved December 31, 2025, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

RSC Advances. (n.d.). Retrieved December 31, 2025, from [Link]

-

6-Bromonicotinic acid. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

- Halogen Doping to Control the Band Gap of Ascorbic Acid: A Theoretical Study. (2022). ACS Omega, 7(48), 44169-44177.

-

6-Bromo-2-methoxypyridin-3-amine. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

An improved B3LYP method in the calculation of organic thermochemistry and reactivity. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved December 31, 2025, from [Link]

-

Methyl 2-bromo-6-methoxynicotinate. (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

-

2-bromo-6-methoxynicotinic acid. (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

-

This compound, 95% Purity, C7H6BrNO3, 1 gram. (n.d.). CP Lab Safety. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved December 31, 2025, from [Link]

-

Methyl 2-bromo-6-methylnicotinate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved December 31, 2025, from [Link]

-

(6-Bromo-2-methoxyquinolin-3-yl)boronic acid. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

Sources

- 1. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrogen bonding, halogen bonding and lithium bonding: an atoms in molecules and natural bond orbital perspective towards conservation of total bond order, inter- and intra-molecular bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. NBO [cup.uni-muenchen.de]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Protein Experimental Techniques [jeffjar.me]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. auremn.org.br [auremn.org.br]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 6-Bromo-2-methoxynicotinic Acid: A Technical Guide

Introduction: The Structural Significance of 6-Bromo-2-methoxynicotinic Acid

This compound, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , is a substituted pyridine derivative.[1][2] The strategic placement of bromo, methoxy, and carboxylic acid functional groups on the nicotinic acid scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is a critical step in any synthetic workflow. This guide provides a foundational understanding of its spectral features, enabling researchers to confidently identify and utilize this compound.

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the analysis of closely related compounds, such as Methyl 6-bromo-2-methoxynicotinate, and established substituent effects.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - | 1H |

| H4 | 8.10 - 8.20 | Doublet | ~8.0 | 1H |

| H5 | 7.40 - 7.50 | Doublet | ~8.0 | 1H |

| Methoxy (-OCH₃) | 3.90 - 4.00 | Singlet | - | 3H |

Interpretation:

-

Carboxylic Acid Proton: This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature.[4]

-

Aromatic Protons (H4 and H5): The pyridine ring has two remaining protons. H4 is deshielded by the adjacent carboxylic acid group and the ring nitrogen, thus appearing at a lower field than H5. They will appear as doublets due to coupling to each other.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the pyridine ring and the methoxy carbon. The chemical shifts are estimated based on the known effects of substituents on the pyridine ring.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C2 | 160 - 165 |

| C6 | 145 - 150 |

| C4 | 140 - 145 |

| C3 | 115 - 120 |

| C5 | 110 - 115 |

| -OCH₃ (Methoxy) | 50 - 55 |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 165-185 ppm range.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbons directly attached to the electronegative oxygen (C2) and nitrogen (C6) will be significantly downfield. The bromine atom on C6 will also contribute to its downfield shift.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, methoxy, and bromo-substituted pyridine moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretch |

| Aromatic C-H | 3100 - 3000 | C-H stretch |

| Aliphatic C-H (methoxy) | 2950 - 2850 | C-H stretch |

| Carboxylic Acid C=O | 1725 - 1700 | C=O stretch |

| Aromatic C=C and C=N | 1600 - 1450 | Ring stretching |

| Carboxylic Acid C-O | 1320 - 1210 | C-O stretch |

| Methoxy C-O | 1250 - 1000 | C-O stretch |

| C-Br | 600 - 500 | C-Br stretch |

Interpretation:

-

O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[7]

-

C-O Stretches: The spectrum will also show C-O stretching bands for the carboxylic acid and the methoxy group.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

Caption: A typical workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[8] For C₇H₆⁷⁹BrNO₃, the expected m/z is 230.95, and for C₇H₆⁸¹BrNO₃, it is 232.95.

-

Key Fragment Ions:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): Loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway.

-

Loss of -OCH₃ (M-31): Cleavage of the methoxy group is another expected fragmentation.

-

Loss of Br (M-79/81): The bromine atom can also be lost as a radical.

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations of the expected NMR, IR, and MS data are grounded in fundamental principles and data from closely related structures. This information serves as a valuable resource for researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

-

ChemBK. This compound. [Link]

-

BIOFOUNT. This compound. [Link]

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

-

M81299. 6 - 溴-2 - 甲氧基烟酸. [Link]

-

Reagentia. This compound (1 x 100 mg). [Link]

-

CP Lab Safety. 6-bromo-2-methoxy-pyridine-3-carboxylic acid, min 97%, 100 mg. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

-

NIST. Nicotinic acid benzyl ester. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

CP Lab Safety. This compound, 95% Purity, C7H6BrNO3, 1 gram. [Link]

-

MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Yinglang Chemical Company. This compound. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. Methylnicotinate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

SpectraBase. 2-Methylnicotinic acid - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. Methylnicotinate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Amerigo Scientific. 2-Bromo-6-methoxynicotinic acid. [Link]

-

SpectraBase. 2-AMINO-6-(2'-TETRAHYDROFURANYL)-METHOXYPURINE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3 [chemicalbook.com]

- 4. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

1H and 13C NMR spectral assignments for 6-Bromo-2-methoxynicotinic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 6-Bromo-2-methoxynicotinic Acid

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a carboxylic acid, a methoxy group, and a bromine atom on a pyridine scaffold, allows for diverse chemical transformations. Accurate structural elucidation is paramount for its use in targeted synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This technical guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between the molecular structure and the resulting spectral features. It provides predicted data based on established principles of substituent effects on aromatic systems, a detailed, field-proven experimental protocol for data acquisition, and a thorough interpretation to guide researchers in their analytical endeavors.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of NMR signals is predicated on a standardized atom numbering system. The structure of this compound is presented below, with each atom systematically numbered to facilitate the subsequent spectral discussion.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to two aromatic protons, a methoxy group, and a carboxylic acid proton. The chemical shifts are dictated by the electronic environment, specifically the inductive and mesomeric effects of the substituents on the pyridine ring.

The electron-donating methoxy group (-OCH₃) at the C2 position increases electron density, particularly at the ortho (C3) and para (C4) positions. Conversely, the nitrogen atom, the electron-withdrawing carboxylic acid (-COOH) at C3, and the electronegative bromine atom at C6 decrease electron density on the ring. The interplay of these effects governs the precise chemical shifts of the remaining ring protons, H4 and H5.

-

H4 Proton: This proton is para to the electron-donating methoxy group and meta to the bromine atom. It is expected to be shielded relative to H5.

-

H5 Proton: This proton is meta to the methoxy group and ortho to the electron-withdrawing bromine atom, leading to significant deshielding.

-

Coupling: H4 and H5 are ortho to each other, which will result in a doublet for each signal with a typical ortho coupling constant (³J) of 8-9 Hz.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H5 | ~8.2 - 8.4 | Doublet (d) | ~8.5 |

| H4 | ~7.6 - 7.8 | Doublet (d) | ~8.5 |

| OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |

| COOH | ~12.0 - 14.0 | Broad Singlet (br s) | - |

Note: The chemical shift of the COOH proton is highly dependent on solvent, concentration, and temperature and may exchange with residual water, leading to broadening or disappearance.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.

-

Carbonyl Carbon (COOH): This carbon is typically the most deshielded, appearing far downfield.

-

Ring Carbons (C2-C6): The carbons directly attached to electronegative atoms (C2 to N and O; C6 to N and Br) will be significantly deshielded and appear downfield. The chemical shifts of C3, C4, and C5 are modulated by the combined substituent effects. The carbon attached to bromine (C6) will be influenced by the heavy atom effect.

-

Methoxy Carbon (OCH₃): This aliphatic carbon will appear in the typical upfield region for methoxy groups attached to aromatic rings.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| COOH | ~165.0 - 168.0 |

| C2 | ~162.0 - 164.0 |

| C4 | ~140.0 - 142.0 |

| C6 | ~144.0 - 146.0 |

| C5 | ~115.0 - 117.0 |

| C3 | ~110.0 - 112.0 |

| OCH₃ | ~53.0 - 55.0 |

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reliability.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation process.[1]

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound.[2][3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[1][2]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) can also be used. The use of a deuterated solvent is essential for the spectrometer's deuterium lock system and to avoid large, interfering solvent signals in ¹H NMR.[2][4]

-

Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[5] Once fully dissolved, transfer the solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[3][5] If any particulate matter is present, filter the solution through a small plug of cotton or glass wool placed inside the pipette to prevent shimming issues.[2][5]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to δ 0.00 ppm.[2] Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ 2.50 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of the ¹³C isotope.

-

Decoupling: Broadband proton decoupling to simplify the spectrum to singlets.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift value.

Experimental Workflow Diagram

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in fundamental principles of chemical structure and substituent effects, offer a reliable reference for spectral assignment. By adhering to the detailed, field-proven experimental protocol, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality, accurate, and reproducible NMR data. This analytical rigor is essential for verifying the identity and purity of this key synthetic intermediate, thereby underpinning the integrity of subsequent research and development efforts.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Unknown Source. NMR Sample Prepara-on. [Link]

Sources

Crystal structure analysis of 6-Bromo-2-methoxynicotinic acid derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2-methoxynicotinic Acid Derivatives

Introduction: From Molecule to Medicine

Nicotinic acid, a form of vitamin B3, and its derivatives are cornerstones in pharmaceutical development, exhibiting a wide range of therapeutic effects.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. A slight change in atomic arrangement can significantly alter a drug's efficacy, stability, and bioavailability. Therefore, crystal structure analysis is not merely an academic exercise; it is a critical component of modern drug design and development.[2][3]

This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of this compound derivatives. As a senior application scientist, the focus will be on the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. We will journey from the synthesis of the material to the intricate details of its crystal lattice, elucidating how understanding molecular architecture at the atomic level drives pharmaceutical innovation.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to structural elucidation begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reactions. While numerous specific pathways exist, a general approach often starts with commercially available nicotinic acid.[4] The pyridine ring is functionalized through bromination and methoxylation reactions, followed by modifications to the carboxylic acid group, such as esterification or amidation, to produce the desired derivative. The presence of the bromo and methoxy groups provides valuable handles for creating diverse molecular structures with specific electronic and steric properties.[5][6]

The Art of Crystallization: A Deliberate Approach

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and meticulous control over experimental conditions. The goal is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice. The choice of solvent and crystallization technique is paramount.

Common Crystallization Techniques:

-

Slow Solvent Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent or solvent mixture until saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.

-

Vapor Diffusion: This technique is ideal for sensitive compounds or when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a "reservoir" of a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of a small amount of the this compound derivative in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water or hexane). The ideal solvent is one in which the compound is moderately soluble—dissolving when heated but showing signs of precipitation upon cooling.

-

Preparation of Saturated Solution: Dissolve the compound (~5-10 mg) in a minimal amount of the chosen solvent in a clean, small glass vial (e.g., 4 mL). Gentle heating may be required to achieve full dissolution. Ensure the solution is saturated but free of any undissolved solid. If necessary, filter the warm solution through a small cotton plug in a pipette.

-

Incubation: Cover the vial with a cap, but do not tighten it fully. Alternatively, pierce the cap with a needle or cover the opening with parafilm and poke a few small holes in it. This allows for very slow evaporation.

-

Patience and Observation: Place the vial in a vibration-free location at a constant temperature. Observe the vial daily without disturbing it. The formation of well-defined, transparent crystals with sharp edges is the desired outcome. This process can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to dry.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The technique relies on the principle that X-rays have wavelengths similar to the distances between atoms in a crystal.[9] When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern contain all the information needed to reconstruct the electron density and, therefore, the atomic structure of the molecule.[10]

The SCXRD Experimental Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring specialized instrumentation and software.

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Detailed Experimental Protocol: From Crystal to Structure

-

Crystal Selection and Mounting:

-

Under a microscope, select a crystal that is clear, free of cracks, and has well-defined faces. Typical dimensions are in the range of 0.1 to 0.3 mm.

-

Carefully mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).

-

The mounted crystal is then placed on a goniometer head in the X-ray diffractometer. For most organic molecules, data is collected at a low temperature (e.g., 100 K) by placing the crystal in a stream of cold nitrogen gas. This minimizes thermal vibrations and potential radiation damage.

-

-

Data Collection:

-

The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

-

At each orientation, a diffraction image is recorded. A full data set consists of hundreds or thousands of such images, capturing the diffraction pattern from all possible crystal orientations.

-

-

Data Reduction and Processing:

-

Specialized software is used to integrate the raw diffraction images to determine the position and intensity of each reflection.

-

Corrections are applied for various experimental factors, such as background noise, Lorentz-polarization effects, and absorption of X-rays by the crystal itself. The output is a file containing a list of unique reflections (h,k,l indices) and their corresponding intensities.

-

-

Structure Solution and Refinement:

-

Structure Solution: The primary challenge is solving the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. For small to medium-sized organic molecules, this is typically solved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates.[8] Software like SHELXS is commonly used for this step.[8] The result is an initial, rough map of the electron density.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares procedure (e.g., with SHELXL).[8] In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which describe thermal motion) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor; a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

-

Part 3: Interpreting the Results - Molecular and Supramolecular Insights

Once the structure is refined and validated, the real scientific inquiry begins. The resulting crystallographic information file (CIF) is a treasure trove of data about the molecule's geometry and its interactions with its neighbors.

Molecular Geometry

The analysis provides precise measurements of all intramolecular features:

-

Bond Lengths: The distances between bonded atoms.

-

Bond Angles: The angles formed by three connected atoms.

-

Torsion Angles: The dihedral angles that describe the conformation of the molecule.[8]

These parameters reveal the molecule's exact conformation in the solid state, highlighting any steric strain or unusual electronic effects caused by the substituents.

Table 1: Representative Geometric Parameters for a Hypothetical this compound Derivative

| Parameter | Description | Typical Value (Å or °) |

| C-Br | Carbon-Bromine bond length | ~1.89 Å |

| C-O (methoxy) | Carbon-Oxygen bond length | ~1.36 Å |

| O-CH₃ (methoxy) | Oxygen-Methyl bond length | ~1.43 Å |

| C=O (carboxyl) | Carbonyl bond length | ~1.21 Å |

| C-OH (carboxyl) | Carboxyl C-O bond length | ~1.32 Å |

| C-C (ring) | Aromatic C-C bond length | ~1.39 Å |

| C-N (ring) | Aromatic C-N bond length | ~1.34 Å |

| C-C-N (ring) | Intramolecular ring angle | ~120-124° |

| O-C=O (carboxyl) | Carboxylic acid angle | ~123° |

Note: These are typical, idealized values. Actual experimental values will vary based on the specific derivative and its crystalline environment.

Supramolecular Analysis: The Power of Intermolecular Interactions

The way molecules pack together in a crystal is governed by a delicate balance of non-covalent intermolecular interactions.[11][12] Understanding this "supramolecular chemistry" is essential for predicting and controlling the physical properties of a solid. For this compound derivatives, several key interactions are expected.

Caption: Key intermolecular interactions in the crystal lattice.

-

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The most common interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O=C hydrogen bonds.[13]

-

Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor. The electron density on a halogen atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis. This positive region can interact favorably with a Lewis base (an electron-rich atom), such as the nitrogen atom of a neighboring pyridine ring or a carbonyl oxygen.

-

π-π Stacking: The electron-rich aromatic pyridine rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

-

Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular contacts.[8] It maps the different types of close contacts onto a 3D surface around the molecule, providing a visual "fingerprint" of the crystal packing. A Hirshfeld analysis of a 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate crystal structure, for instance, showed that H···H, H···C/C···H, H···Br/Br···H, and H···Cl/Cl···H interactions were the most significant contributors to the crystal packing.[14]

Part 4: Implications for Drug Development

The detailed structural knowledge gained from this analysis is directly applicable to the drug development pipeline.

-

Structure-Activity Relationship (SAR): By correlating the precise 3D structures of a series of derivatives with their measured biological activity, researchers can understand which conformational and electronic features are essential for binding to a biological target. This rationalizes lead optimization and the design of more potent and selective drugs.[15]

-

Polymorphism: A single compound can often crystallize in multiple different forms, known as polymorphs.[1] These polymorphs have the same chemical composition but different crystal lattices, which can lead to dramatic differences in physical properties like solubility, dissolution rate, and stability. SCXRD is the definitive method for identifying and characterizing different polymorphs, a regulatory requirement for any new solid-state drug.

-

Crystal Engineering: A thorough understanding of the intermolecular interactions allows scientists to engage in crystal engineering.[11] By making targeted chemical modifications, it's possible to design new crystalline forms (e.g., co-crystals, salts) with optimized properties, such as improved solubility or stability, thereby enhancing the performance of the active pharmaceutical ingredient (API).

Conclusion

The crystal structure analysis of this compound derivatives is a multi-step, rigorous process that provides invaluable insights at the atomic level. It begins with careful synthesis and crystallization and culminates in a detailed understanding of both the molecule's internal geometry and the complex web of intermolecular forces that dictate its solid-state architecture. This knowledge is not merely fundamental; it is a powerful, predictive tool that enables the rational design of safer, more effective medicines. By bridging the gap between molecular structure and macroscopic properties, crystallographic analysis remains an indispensable pillar of modern pharmaceutical science.

References

- Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data.

- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga.

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). X-ray Diffraction (XRD) Basics and Application. Retrieved from [Link]

- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933–940.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Szeliga, J., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.

-

ResearchGate. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity | Request PDF. Retrieved from [Link]

- Sztanke, K., et al. (2021).

- Zolotarev, A. A., & Abramov, P. A. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1334.

- Parrish, R. M., & Sherrill, C. D. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(6), 064104.

- Tan, Y. N., et al. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 301-316.

-

ResearchGate. (2025). (PDF) Synthesis and structure of 6-bromo-2-(diethoxy-methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]

-

ResearchGate. (2025). Intermolecular interactions in molecular crystals and glasses | Request PDF. Retrieved from [Link]

- Singh, V., & Kaur, H. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6234.

- Ndima, L., Hosten, E. C., & Betz, R. (2021). The crystal structure of 6-bromohexanoic acid, C6H11BrO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1077-1078.

- Numazawa, M., et al. (2001). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of Medicinal Chemistry, 44(2), 233-240.

- Zhao, L., et al. (2019). Synthesis and crystal structure of bis{2-bromo-6-(((4-(1-(methoxyimino) ethyl)phenyl)imino)methyl)phenolato-κ2N,O}cobalt(II)–. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1029-1031.

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. mkuniversity.ac.in [mkuniversity.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. mdpi.com [mdpi.com]

- 12. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Bromo-2-methoxynicotinic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the physicochemical properties of this compound, presents its known solubility profile in common organic solvents, and details a robust experimental protocol for accurately determining its thermodynamic solubility.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a paramount physicochemical parameter. For an active pharmaceutical ingredient (API), poor solubility can severely limit oral bioavailability and complicate formulation development. For a synthetic intermediate like this compound, solubility dictates the choice of reaction solvents, affects reaction kinetics, and is crucial for developing effective crystallization and purification protocols. An in-depth understanding of its solubility profile enables chemists to streamline process development, enhance yield, and ensure the reproducibility of synthetic campaigns. This document serves as a foundational resource for scientists working with this versatile compound.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Predicted pKa | 3.13 ± 0.10 | [2] |

| Predicted XLogP3 | 1.55 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Appearance | Solid | [3] |

Expert Commentary on Physicochemical Properties:

-

pKa (3.13): The acidic nature of the carboxylic acid group is the most dominant feature influencing solubility.[2] In solvents capable of accepting a proton (like alcohols or basic amines), solubility is expected to be enhanced. Conversely, in acidic media, the compound will be in its neutral, less soluble form. The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

XLogP (1.55): This moderately lipophilic value suggests a balance between aqueous and organic solvent solubility.[1] It indicates that while the compound has some affinity for nonpolar environments, the polar carboxylic acid and methoxy groups will drive solubility in polar solvents.

-

Hydrogen Bonding: With one hydrogen bond donor (the carboxylic acid -OH) and three acceptors (the carbonyl oxygen, the methoxy oxygen, and the pyridine nitrogen), the molecule has a strong capacity for hydrogen bonding.[1] This predicts favorable solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

Solubility Profile in Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be inferred from supplier information and the compound's physicochemical properties.

3.1 Qualitative Solubility Summary

Based on its structure, this compound is expected to exhibit:

-

Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

-

Moderate to Good Solubility: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid and methoxy groups.

-

Limited Solubility: In nonpolar solvents such as hexanes and toluene, and solvents of intermediate polarity with no hydrogen bonding capability like dichloromethane (DCM) and ethyl acetate. The polar carboxylic acid group significantly limits solubility in these environments.

3.2 Quantitative Data

No peer-reviewed quantitative solubility data (e.g., mg/mL) was found in the public domain during the literature search for this guide. The following section provides a validated protocol for determining these values experimentally.

Experimental Protocol for Thermodynamic Solubility Determination